
1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid
Overview
Description
1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid (MPPCA) is a carboxylic acid derivative of the pyrazole family of compounds. It is a colorless solid with a molecular weight of 170.21 g/mol and a melting point of 77-78 °C. MPPCA has a wide range of applications in scientific research, including synthesis methods, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
Synthesis and Structural Studies
Synthesis of Complexes : Pyrazole-dicarboxylate acid derivatives, including 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid, have been utilized to synthesize and characterize novel mononuclear CuII/CoII coordination complexes. These complexes exhibit interesting structural properties, including 2D hydrogen-bonded networks, as demonstrated in the study by Radi et al. (2015) (Radi et al., 2015).
Chemical Characterization : Research focused on the synthesis of 1-methyl-3-propyl-pyrazole-5-carboxylic acid has been conducted, detailing the processes involved in its production and characterization by various analytical techniques, as noted by Heng (2004) (Heng, 2004).
Crystal Structure Analysis : Studies have been conducted on similar pyrazole-carboxylic acid derivatives to understand their structural, spectral, and theoretical aspects. These include experiments and theoretical studies on derivatives like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, as explored by Viveka et al. (2016) (Viveka et al., 2016).
Coordination Polymers and Luminescence Properties
Metal Coordination Polymers : A study by Cheng et al. (2017) reported on the synthesis and structural diversity of d10 metal coordination polymers constructed from semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands. These polymers exhibit interesting properties, such as thermal and luminescence characteristics (Cheng et al., 2017).
Luminescence in Transition Metal Complexes : Su et al. (2014) synthesized and characterized transition metal complexes with uncoordinated carboxyl groups using ligands like 1-carboxymethyl-5-methyl-1H-pyrazole-4-carboxylic acid. These complexes show dual-emissive luminescence in solid state, pointing towards potential applications in luminescent materials (Su et al., 2014).
Corrosion Inhibition
- Steel Corrosion Inhibitors : Pyrazole derivatives, including those similar to this compound, have been evaluated as corrosion inhibitors for steel in hydrochloric acid, showcasing their potential in corrosion prevention technologies. Herrag et al. (2007) conducted such a study demonstrating their effectiveness (Herrag et al., 2007).
Molecular Docking Studies
- Bioactive Compound Synthesis and Docking : Research by Reddy et al. (2022) involved the synthesis of new pyrazole-carboxylic acid derivatives with potential bioactivity, along with molecular docking studies to predict their interactions with target proteins. These studies offer insights into the potential pharmacological applications of such compounds (Reddy et al., 2022).
properties
IUPAC Name |
2-methyl-5-propylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-4-6-5-7(8(11)12)10(2)9-6/h5H,3-4H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOABFSONXOOIIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(=C1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10343157 | |
| Record name | 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10343157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
139755-99-0 | |
| Record name | 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139755-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10343157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the advantages of using microwave irradiation in the synthesis of pyrazolo[4,3‐d]pyrimidin‐7‐ones from 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid?
A1: Microwave irradiation offers significant advantages in the synthesis of pyrazolo[4,3‐d]pyrimidin‐7‐ones from this compound []. The research highlights that this method leads to:
Q2: Why is this compound particularly susceptible to bromination at the 4-position?
A2: While the provided research doesn't delve into the specific electronic or steric factors influencing the regioselectivity of bromination, it does state that bromination occurs exclusively at the 4-position in the absence of light []. Further investigation into the reaction mechanism and the influence of substituents on the pyrazole ring would be needed to fully elucidate the reasons behind this selectivity.
Q3: What makes continuous processing in microreactors advantageous for nitration reactions involving this compound?
A3: Nitration reactions, especially those using strong acids like sulfuric and nitric acid, are inherently hazardous. Continuous processing in microreactors offers a safer and more efficient alternative []. Key benefits include:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


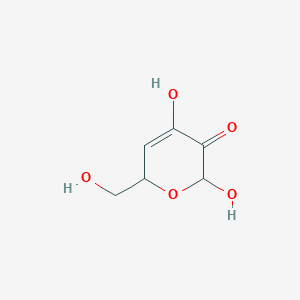



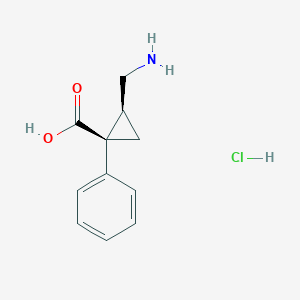
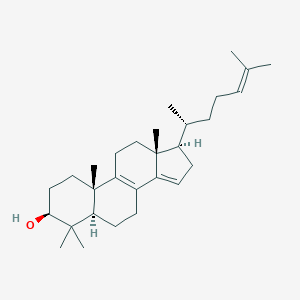
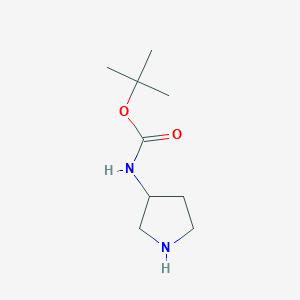

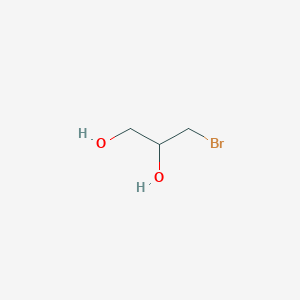
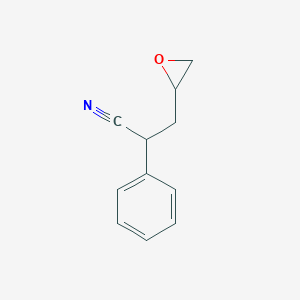
![5-Chloro-2-[(3,4,4-trifluoro-3-butenyl)sulfinyl]thiazole](/img/structure/B131888.png)
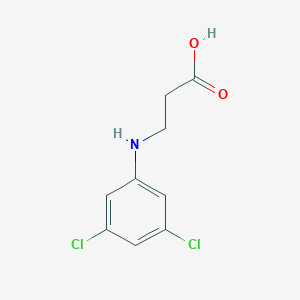
![[6'-Acetyloxy-5-[3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propylcarbamoyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate](/img/structure/B131896.png)
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-3-phenyl-2-(2,2,2-trichloroethoxycarbonyloxy)propanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B131897.png)